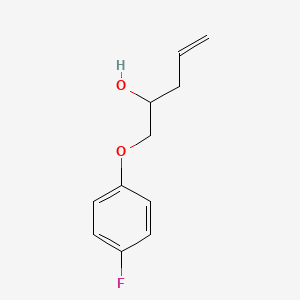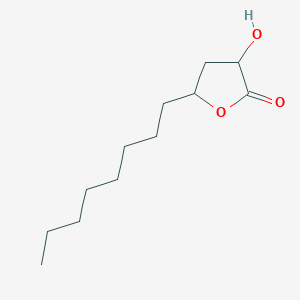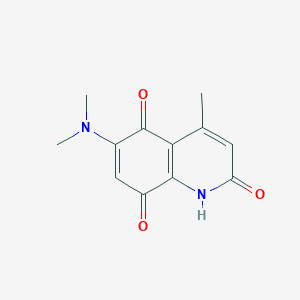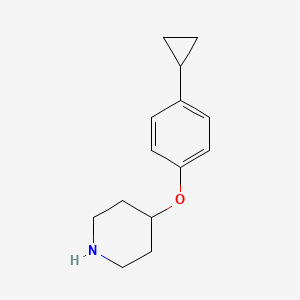![molecular formula C14H20N2O3 B8430114 Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate](/img/structure/B8430114.png)
Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate
描述
Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a morpholine group and an acetic acid ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the morpholine moiety.
Esterification: The final step involves the esterification of the acetic acid moiety with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to increase efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the design of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. It is also employed in the development of catalysts and ligands for various chemical processes.
作用机制
The mechanism of action of Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine core and exhibit diverse biological activities, including antifibrotic and antimicrobial properties.
Pyrazoles: Pyrazoles are another class of heterocyclic compounds with a pyridine-like structure.
Uniqueness
Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its potential as a lead compound in drug discovery.
属性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C14H20N2O3/c1-2-19-14(17)9-13-4-3-12(10-15-13)11-16-5-7-18-8-6-16/h3-4,10H,2,5-9,11H2,1H3 |
InChI 键 |
QUHYQSQFSDIBRT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=NC=C(C=C1)CN2CCOCC2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[2-hydroxyeth-1-yl] (5-Methyl-1H-indol-7-yl)methylamine](/img/structure/B8430119.png)



